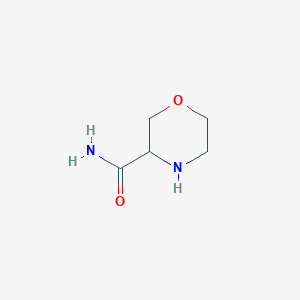

Morpholin-3-carboxamid

Übersicht

Beschreibung

Morpholine-3-carboxamide, also known as thiomorpholine-3-carboxamide, is a chemical compound with the molecular formula C5H10N2O2S. It is a white crystalline solid that is soluble in water and has a melting point of 185-187°C. Morpholine-3-carboxamide has attracted the attention of scientists due to its potential applications in various fields, including pharmaceuticals, agriculture, and materials science.

Wissenschaftliche Forschungsanwendungen

Antitumoraktivität

Morpholin-3-carboxamid-Derivate haben in der Antitumorforschung vielversprechende Ergebnisse gezeigt. Insbesondere wurde festgestellt, dass diese Verbindungen eine starke antiproliferative Aktivität gegen Leberkrebszellen aufweisen . Sie wirken, indem sie wichtige Proteine angreifen, die am Überleben von Krebszellen beteiligt sind, wie z. B. Caspase-3/7 und β-Tubulin, die für den Zellzyklusfortschritt und die Mikrotubuli-Bildung unerlässlich sind . Durch die Hemmung dieser Proteine können this compound-Derivate einen Zellzyklusarrest induzieren und die Apoptose in Krebszellen auslösen, was einen möglichen Weg für die Entwicklung neuer Antitumortherapien bietet.

Hemmung der Tubulinpolymerisation

Im Kontext der Krebsbehandlung ist die Fähigkeit von this compound-Derivaten, die β-Tubulinpolymerisation zu hemmen, besonders bedeutsam . Diese Wirkung stört das Mikrotubuli-Netzwerk innerhalb von Zellen, das für die Zellteilung und Proliferation entscheidend ist. Daher können diese Verbindungen das Wachstum von Krebszellen effektiv stoppen, was sie zu wertvollen Kandidaten für weitere Forschungs- und Entwicklungsarbeiten in der Krebspharmakotherapie macht.

Induktion der Apoptose

Die Induktion der Apoptose oder des programmierten Zelltodes ist ein wichtiger Mechanismus, durch den this compound-Derivate ihre Antitumorwirkung entfalten . Durch die Aktivierung von Caspase-3/7-Proteinen können diese Verbindungen die Kaskade von Ereignissen einleiten, die zur Apoptose führen, wobei Krebszellen selektiv angegriffen werden, während die Auswirkungen auf normale, gesunde Zellen minimiert werden. Diese selektive Toxizität ist entscheidend, um Nebenwirkungen zu reduzieren und den therapeutischen Index von Antitumormedikamenten zu verbessern.

Zellzyklusmodulation

Die Forschung hat gezeigt, dass this compound-Derivate einen Zellzyklusarrest verursachen können, insbesondere während der G1/S-Phase . Dies verhindert, dass Krebszellen ihre DNA replizieren und sich teilen, wodurch das Fortschreiten der Krankheit effektiv verlangsamt wird. Die Fähigkeit, den Zellzyklus zu modulieren, ist ein mächtiges Werkzeug in der Krebstherapie, da es zur kontrollierten Eliminierung von Krebszellen führen kann.

Molekular-Docking und Bindungsaffinität

Molekular-Docking-Studien haben gezeigt, dass this compound-Derivate eine hohe Bindungsaffinität für die aktive Kavität des β-Tubulin-Proteins haben . Dies deutet darauf hin, dass diese Verbindungen fein abgestimmt werden können, um mit bestimmten molekularen Zielstrukturen zu interagieren, wodurch ihre Wirksamkeit und Spezifität verbessert werden. Solche Studien sind entscheidend, um den Wirkmechanismus zu verstehen und um neue Medikamente mit verbesserter Wirksamkeit rational zu entwickeln.

Antibakterielle Aktivität

Obwohl der Fokus hauptsächlich auf den Antitumoreigenschaften lag, deuten einige Studien darauf hin, dass this compound-Derivate auch eine antibakterielle Aktivität besitzen könnten . Obwohl die Aktivität gegen grampositive und gramnegative Bakterien begrenzt ist, besteht das Potenzial, dass diese Verbindungen optimiert und zu neuartigen antimikrobiellen Wirkstoffen weiterentwickelt werden.

Forschung zu neurodegenerativen Erkrankungen

Cumarin-basierte Strukturen, einschließlich this compound-Derivaten, wurden auf ihre möglichen Anwendungen in der Forschung zu neurodegenerativen Erkrankungen untersucht . Ihre einzigartige chemische Struktur ermöglicht die Bindung an verschiedene Zielstrukturen, was für die Entwicklung von Behandlungen für Erkrankungen wie Alzheimer und Parkinson von Vorteil sein könnte.

Entzündungshemmende Anwendungen

Die entzündungshemmenden Eigenschaften von Cumarinderivaten eröffnen einen weiteren Weg für die Anwendung von this compound in der wissenschaftlichen Forschung

Wirkmechanismus

Target of Action

Morpholine-3-carboxamide is a versatile compound that has been employed to enhance the potency of numerous bioactive molecules . It has been found to have potential targets in various biological systems. For instance, it has been used in the design of ruthenium-based antibacterial agents with multiple antibacterial mechanisms . In another study, it was found to inhibit pancreatic lipase (PL), a key enzyme involved in fat digestion .

Mode of Action

The mode of action of Morpholine-3-carboxamide varies depending on the specific derivative and the biological target. For instance, in the case of ruthenium-based antibacterial agents, Morpholine-3-carboxamide contributes to the destruction of the bacterial membrane and induction of ROS production in bacteria . When used as a pancreatic lipase inhibitor, it competes with the substrate for the active site of the enzyme .

Biochemical Pathways

The biochemical pathways affected by Morpholine-3-carboxamide are diverse and depend on the specific derivative and target. In the context of antibacterial activity, it disrupts the integrity of the bacterial membrane, leading to cell death . As a pancreatic lipase inhibitor, it prevents the breakdown of dietary fats into absorbable fatty acids, thus reducing calorie intake .

Pharmacokinetics

The morpholine moiety is known to improve metabolic stability and enhance the pharmacokinetic properties of bioactive molecules .

Result of Action

The result of Morpholine-3-carboxamide’s action is dependent on its specific targets. In the case of antibacterial agents, it leads to the death of bacteria . When used as a pancreatic lipase inhibitor, it reduces the absorption of dietary fats, potentially aiding in weight loss .

Safety and Hazards

Zukünftige Richtungen

Morpholine derivatives, including Morpholine-3-carboxamide, continue to be a subject of research due to their potential biological activities . For instance, a series of 8-methoxycoumarin-3-carboxamides has been synthesized and investigated for their antiproliferative activity against liver cancer cells . Another study designed and synthesized a series of coumarin-3-carboxamide-N-morpholine hybrids as potential cholinesterases inhibitors . These studies suggest that Morpholine-3-carboxamide and related compounds may have potential applications in the development of new therapeutic agents.

Biochemische Analyse

Biochemical Properties

It is known that morpholine-based compounds can interact with various enzymes and proteins

Molecular Mechanism

It is known that morpholine-based compounds can have binding interactions with biomolecules and can influence enzyme activity . The specific details of these interactions and the changes in gene expression that result from them are still being studied.

Eigenschaften

IUPAC Name |

morpholine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2/c6-5(8)4-3-9-2-1-7-4/h4,7H,1-3H2,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPSPPJRTCRMQGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

848488-74-4 | |

| Record name | morpholine-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

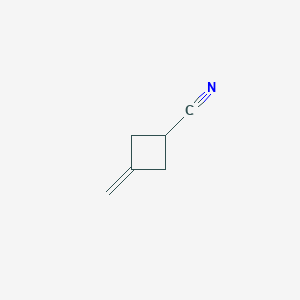

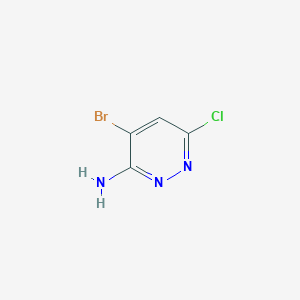

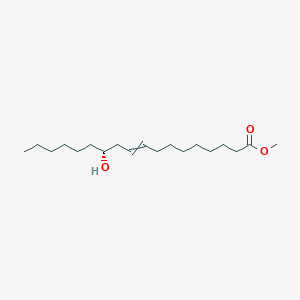

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of (S)-N-(4-((5-(1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)methyl)bicyclo[2.2.2]octan-1-yl)morpholine-3-carboxamide and how does this relate to its potential therapeutic application?

A1: (S)-N-(4-((5-(1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)methyl)bicyclo[2.2.2]octan-1-yl)morpholine-3-carboxamide, also known as MHV370, acts as a Toll-like receptor (TLR) 7/8 antagonist. [] TLR7 and TLR8 are part of the innate immune system and recognize single-stranded RNA often found in viruses. When activated, they initiate an inflammatory response. In autoimmune diseases like Sjögren's syndrome and systemic lupus erythematosus, TLR7/8 are thought to be chronically activated, contributing to the disease process. MHV370, by blocking these receptors, aims to reduce this inappropriate immune activation and alleviate disease symptoms. []

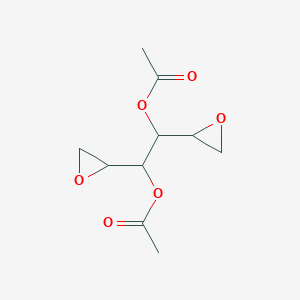

Q2: Can you describe the synthetic route for producing enantiopure morpholine-3-carboxamide derivatives, particularly highlighting the role of regioselectivity?

A2: While the specific synthetic route for MHV370 isn't detailed in the provided abstracts, the first paper describes a general method for enantiopure 2,6-disubstituted morpholines, a structural motif present in MHV370. [] The key is the sequential ring opening of two different chiral oxiranes by a tosylamide. This generates a tosylamido-2,2'-diol where the two hydroxyl groups are differentiated based on the chirality and electronic properties of the oxirane-derived side chains. This difference is crucial for the next step: regioselective mono-O-sulfonylation. By selectively reacting only one hydroxyl group, the subsequent cyclization yields the desired enantiopure morpholine. This method underscores how controlling regioselectivity in each step is essential for achieving enantiopure complex molecules. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(benzyloxy)-5-[(1R)-2-bromo-1-{[tert-butyl(dimethyl)silyl]oxy}ethyl]quinolin-2(1H)-one](/img/structure/B110587.png)

![6-Aminobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B110605.png)

![7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B110607.png)

![Tert-butyl 7-benzyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B110615.png)